Product packaging for Tetrabutylphosphonium nitrate(Cat. No.:CAS No. 13262-37-8)

Tetrabutylphosphonium nitrate

Cat. No.: B085074
CAS No.: 13262-37-8
M. Wt: 321.44 g/mol
InChI Key: KUBXSUKJFAQDPV-UHFFFAOYSA-N
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Description

Tetrabutylphosphonium nitrate is an organic salt featuring a bulky tetrabutylphosphonium cation [P(C₄H₉)₄]⁺ and a nitrate [NO₃]⁻ counteranion . This structure places it within the valuable class of quaternary phosphonium salts, which are widely recognized for their utility in synthetic and materials chemistry. The compound is primarily valued as a phase-transfer catalyst (PTC) , where it facilitates reactions between reagents in immiscible phases, such as organic and aqueous layers, by transferring ionic reactants into the organic phase to significantly enhance reaction rates and yields . Beyond its catalytic applications, the tetrabutylphosphonium cation is a key precursor in the development of advanced ionic liquids . These solvents possess unique properties like low volatility and high thermal stability, making them attractive for greener chemical processes and specialized material science applications. Furthermore, salts of this cation have demonstrated effectiveness in challenging separations, such as the isolation and purification of lanthanides, suggesting potential for this compound in advanced extraction and purification protocols . As a research chemical, this compound offers scientists a versatile tool for optimizing synthetic pathways, designing novel functional materials, and developing new separation methodologies. This compound is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36NO3P B085074 Tetrabutylphosphonium nitrate CAS No. 13262-37-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13262-37-8

Molecular Formula

C16H36NO3P

Molecular Weight

321.44 g/mol

IUPAC Name

tetrabutylphosphanium;nitrate

InChI

InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1

InChI Key

KUBXSUKJFAQDPV-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Pictograms

Irritant

Synonyms

TETRABUTYLPHOSPHONIUM NITRATE

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations in Tetrabutylphosphonium Nitrate Chemistry

Conventional and Emerging Synthesis Routes for Tetrabutylphosphonium (B1682233) Salts

The synthesis of tetrabutylphosphonium salts, including the nitrate (B79036), typically involves a two-step process: the formation of a tetrabutylphosphonium cation followed by the introduction of the desired counterion.

Quaternization Reactions and Counterion Exchange Strategies

The primary method for synthesizing the tetrabutylphosphonium cation is through the quaternization of tributylphosphine (B147548). rsc.orgsmolecule.com This reaction involves treating tributylphosphine with an appropriate alkylating agent. rsc.org While triphenylphosphine (B44618) is a common starting material for many phosphonium (B103445) salts, tributylphosphine is often preferred for producing tetrabutylphosphonium salts to ensure all four alkyl groups are butyl groups. rsc.org

Following the formation of the initial tetrabutylphosphonium salt, typically a halide, the desired nitrate anion is introduced via a counterion exchange. google.com This can be achieved using several methods:

Anion Exchange Resins: The tetrabutylphosphonium halide salt can be passed through an anion exchange resin, such as Amberlite®, which has been pre-loaded with nitrate ions. rsc.orgnih.gov

Metathesis Reactions: Reaction of the phosphonium halide with a nitrate salt, such as silver nitrate, can precipitate the insoluble silver halide, leaving the tetrabutylphosphonium nitrate in solution. Another approach involves reacting the phosphonium chloride with sodium hydroxide (B78521) in methanol, which causes sodium chloride to precipitate. google.com

Table 1: Common Synthesis Strategies for Tetrabutylphosphonium Salts
StepReaction TypeDescriptionKey Reagents
1QuaternizationFormation of the tetrabutylphosphonium cation from a tertiary phosphine (B1218219). rsc.orgsmolecule.comTributylphosphine, Alkyl Halide
2Counterion ExchangeUtilizing a solid-phase resin to swap anions. rsc.orgnih.govAnion Exchange Resin (Nitrate form)
Precipitation of an insoluble salt to drive the exchange. google.comSilver Nitrate or Nitric Acid

Direct Synthesis and Isolation of this compound Species

While the two-step synthesis is common, direct methods and serendipitous discoveries have also contributed to the preparation of this compound and its complexes.

Serendipitous Formation and Crystallization from Aqueous Ionic Liquid Systems

In a notable instance, anhydrous lanthanide nitrate complexes with tetrabutylphosphonium cations were serendipitously synthesized and isolated from aqueous solutions. au.dkau.dk Attempts to coordinate f-block elements with soft donor ligands using an ionic liquid strategy unexpectedly led to the crystallization of anhydrous lanthanide nitrate salts. au.dkau.dk Specifically, reactions involving aqueous tetrabutylphosphonium hydroxide ([P4444][OH]), a lanthanide nitrate hydrate (B1144303) (e.g., Nd(NO₃)₃·6H₂O or Sm(NO₃)₃·6H₂O), and a ligand, resulted in the formation of anhydrous complexes like [P₄₄₄₄]₂[Nd(NO₃)₅] and [P₄₄₄₄]₂[Sm(NO₃)₅] upon heating. au.dkau.dk The formation of these anhydrous salts from hydrated starting materials in water highlights a potentially advantageous synthetic route. au.dkau.dk

Synthesis of Anhydrous Lanthanide Hexa- and Penta-nitrate Complexes with Tetrabutylphosphonium

Building on these findings, the direct synthesis of anhydrous lanthanide hexa- and penta-nitrate complexes using this compound has been explored. au.dkau.dk For instance, the reaction of neodymium nitrate hexahydrate with aqueous tetrabutylphosphonium hydroxide at room temperature, even in the presence of a ligand that was intended to coordinate, led to the crystallization of anhydrous [P₄₄₄₄]₃[Nd(NO₃)₆]. au.dkau.dk This complex could also be obtained without the ligand. au.dkau.dk

The tetrabutylphosphonium cation plays a crucial role in stabilizing these anhydrous lanthanide nitrate anions, facilitating their crystallization from aqueous media. au.dkau.dk The bulky, symmetric nature of the [P₄₄₄₄]⁺ cation is thought to create a protective, anhydrous environment around the anionic lanthanide nitrate complex. au.dkau.dk These findings are significant for the separation and isolation of rare earth metals. au.dkau.dkrsc.org

Table 2: Examples of Anhydrous Lanthanide Nitrate Complexes with Tetrabutylphosphonium
ComplexLanthanide (Ln)Reaction ConditionsReference
[P₄₄₄₄]₂[Nd(NO₃)₅]Neodymium (Nd)Heated to 90°C for 10 hours. au.dkau.dk au.dkau.dk
[P₄₄₄₄]₂[Sm(NO₃)₅]Samarium (Sm)Heated to 90°C for 10 hours. au.dkau.dk au.dkau.dk
[P₄₄₄₄]₃[Nd(NO₃)₆]Neodymium (Nd)Room temperature for 10 hours. au.dkau.dk au.dkau.dk

Reaction Mechanisms Involving this compound

Beyond its synthesis, this compound is involved in various reaction mechanisms, most notably as an oxidizing agent.

Role as an Oxidizing Agent in Organic Synthesis

This compound, often in conjunction with other reagents, can act as an effective oxidizing agent for a range of organic transformations. Its utility is particularly noted in the oxidation of alcohols. researchgate.netuhamka.ac.id

In one documented application, tetrabutylammonium (B224687) nitrate, a closely related quaternary ammonium (B1175870) salt, was used to facilitate the indirect oxidation of benzyl (B1604629) alcohol on bismuth(III) vanadate (B1173111) photoelectrodes. umich.edu The proposed mechanism involves the rate-determining oxidation of the nitrate ion to generate a highly reactive nitrate radical (NO₃•). umich.edu This radical then abstracts a hydrogen atom from the benzyl alcohol, initiating the oxidation process. umich.edu While this specific study used the ammonium salt, the principle of nitrate radical generation is applicable to the phosphonium counterpart.

The combination of tetrabutylammonium nitrate and trifluoroacetic anhydride (B1165640) has also been shown to be a potent nitrating and oxidizing system for various organic substrates. scispace.comacs.org This highlights the ability of the nitrate ion, delivered by a bulky quaternary cation, to participate in electron transfer processes that lead to the oxidation of organic molecules.

Participation in Ion-Pairing and Anion Activation Processes

The large, lipophilic nature of the tetrabutylphosphonium cation ([P(C4H9)4]+ or [P4444]+) profoundly influences the solution behavior of its salts, including this compound. Its participation in ion-pairing and its ability to activate anions are central to its utility in various chemical contexts, from phase-transfer catalysis to the synthesis of complex inorganic materials.

The fundamental process involves the formation of an ion pair between the bulky tetrabutylphosphonium cation and an anion. In solution, particularly in nonpolar organic solvents, the electrostatic attraction between the cation and the anion leads to the formation of a distinct, neutrally charged species. This pairing is crucial as it renders the anion soluble in media where it would otherwise be immiscible. The tetrabutylphosphonium cation effectively acts as a lipophilic shield for the anion, allowing its transport into an organic phase. alfachemic.comoperachem.com This principle is the cornerstone of phase-transfer catalysis (PTC), where a catalyst like a quaternary phosphonium salt transports a reactive anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. operachem.comcrdeepjournal.org

The stability and nature of the ion pair are highly dependent on the solvent. In polar solvents, especially those with high dielectric constants, tetrabutylphosphonium salts are more likely to exist as dissociated, solvated ions. Conversely, in nonpolar solvents, the formation of tight or solvent-separated ion pairs is more favorable. This behavior was observed in studies comparing tetraalkylammonium salts in different media, where dissociation is significantly higher in polar solvents like acetone (B3395972) compared to nonpolar solvents like chloroform.

Anion activation is a direct consequence of this ion-pairing. When the tetrabutylphosphonium cation pairs with an anion, it creates a "naked" or less-solvated anion within the organic phase. operachem.com Freed from its strong association with a metallic counter-ion (e.g., Na+, K+) and the extensive solvation shell present in an aqueous phase, the anion becomes significantly more nucleophilic and reactive.

This compound itself can act as a source of activated nitrate ions for nucleophilic substitution and nitration reactions. lookchem.comfishersci.ca The tetrabutylphosphonium cation facilitates the delivery of the nitrate ion into nonpolar environments for reactions such as the conversion of alkyl halides or triflates to alkyl nitrates. lookchem.comfishersci.ca

Furthermore, the tetrabutylphosphonium cation can facilitate the formation and isolation of complex anions. For instance, it has been instrumental in the synthesis of anhydrous lanthanide nitrate complexes, such as [P4444]2[Nd(NO3)5] and [P4444]3[Nd(NO3)6], directly from aqueous solutions. tandfonline.com In these cases, the large phosphonium cations effectively encapsulate and stabilize the complex metal-nitrate anions, enabling their crystallization. tandfonline.com

The extent of ion-pairing can be quantified through various methods, including conductivity measurements. The association constant (KA) for ion-pair formation provides a measure of the stability of the ion pair in a given solvent. Theoretical calculations, such as Density Functional Theory (DFT), can also provide insight into the energetics of these interactions.

Research Findings on Ion-Pairing and Anion Activation

Detailed studies have provided quantitative data on the ion-pairing behavior of tetrabutylphosphonium salts and their analogues.

Conductivity and Ion-Pairing in Organic Solvents: Research on the molar conductivity of tetrabutylammonium nitrate (a close analogue to the phosphonium salt) in 1-propoxy-2-propanol (B75130) provides insight into the thermodynamics of ion-pair formation. By analyzing conductivity data, association constants (KA) can be determined, which quantify the equilibrium between free ions and ion pairs.

Table 1: Association Constants (KA) and Limiting Molar Conductivities (Λ) for Tetrabutylammonium Nitrate in 1-propoxy-2-propanol at Various Temperatures. chem-soc.si

Temperature (K)Λ (S cm2 mol-1)KA (L mol-1)
288.1513.67472
298.1517.03619
308.1520.80811
313.1522.84924

Ion Dissociation in Aqueous Solutions: The degree of ion dissociation in aqueous solutions, which is inversely related to ion-pairing, can be inferred from electrical conductivity measurements. Higher conductivity suggests a greater number of mobile, dissociated ions. Studies on various tetrabutylphosphonium-based ionic liquids demonstrate how the nature of the anion affects conductivity. mdpi.com

Table 2: Electrical Conductivities of Aqueous Solutions of Various Tetrabutylphosphonium ([P4444]+) Salts at 20 wt% Concentration. mdpi.com

CompoundAnionConductivity (μS/cm)
[P4444][MS]Methanesulfonate12900
[P4444][BS]Benzenesulfonate7037
[P4444][MBS]p-Methylbenzenesulfonate5436
[P4444][EBS]p-Ethylbenzenesulfonate4009

Theoretical Stability of Ion Pairs: Computational studies provide a theoretical basis for the stability of ion pairs. DFT calculations have been used to determine the intercalation and adsorption energies of tetrabutylphosphonium cations with montmorillonite (B579905) clay, demonstrating the strength of the interaction between the phosphonium cation and the silicate (B1173343) surface. These studies confirm that the tetrabutylphosphonium cation forms more stable intercalated structures compared to its ammonium analogue. researchgate.net

Table 3: Calculated Intercalation and Adsorption Reaction Energies for Tetrabutylphosphonium (TBP) and Tetrabutylammonium (TBA) Cations with Montmorillonite (Mt). researchgate.net

Cation-Clay SystemIntercalation Energy (ΔEint) (kJ/mol)Adsorption Energy (ΔEads) (kJ/mol)
TBP-Mt-72.4-53.8
TBA-Mt-56.7-37.4

Applications of Tetrabutylphosphonium Nitrate in Advanced Chemical Systems

Catalysis

In the field of catalysis, tetrabutylphosphonium (B1682233) nitrate (B79036) is recognized for its role in facilitating and enhancing chemical reactions, particularly in multiphase and metal-catalyzed systems.

Phase-Transfer Catalysis (PTC) Facilitation

Phase-transfer catalysis is a powerful technique that enables reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). operachem.comacs.org The phase-transfer catalyst functions by transporting a reactant from one phase into the other, where the reaction can proceed. acs.orgias.ac.in Quaternary phosphonium (B103445) salts, such as tetrabutylphosphonium nitrate, are particularly effective in this role due to the lipophilic nature of their alkyl chains, which imparts solubility in organic solvents. operachem.com The positively charged phosphorus atom can pair with an anion, such as a nitrate or another reactive species from the aqueous phase, and shuttle it into the organic phase. operachem.comacs.org

The primary function of this compound in PTC is to enhance reaction efficiency by overcoming the insolubility of reactants. ias.ac.in In a typical biphasic system, the reaction rate is often negligible because the reagents cannot interact. operachem.com By introducing a catalytic amount of a phase-transfer agent, the barrier is surmounted. The tetrabutylphosphonium cation extracts the aqueous-soluble anion (e.g., hydroxide (B78521), cyanide, or nitrate) into the organic phase, forming an ion pair. acs.org

Once in the organic medium, the anion is weakly solvated, rendering it highly reactive or "naked." acs.org This heightened reactivity dramatically accelerates reaction rates, often leading to higher yields and shorter reaction times compared to uncatalyzed heterogeneous reactions or homogeneous reactions that require expensive or hazardous co-solvents. operachem.comtandfonline.com This technique is noted for being an environmentally friendly and economically beneficial method for synthesizing a wide array of organic chemicals. ias.ac.intandfonline.com The efficiency of this process is influenced by the structure of the catalyst; the long butyl chains of the tetrabutylphosphonium cation ensure its effective partitioning into the organic phase, which is crucial for the transfer rate. operachem.com Research on similar quaternary ammonium (B1175870) salts has shown that their presence significantly increases the interfacial concentration of reactants, which is a key factor in accelerating multiphase reactions. researchgate.net

Metal-Catalyzed Reactions in the Presence of this compound

This compound also serves as a valuable medium and additive in transition-metal-catalyzed reactions. It can function as an ionic liquid, providing a non-volatile and thermally stable environment that can stabilize the metal catalyst and facilitate product separation. researchgate.net

A notable application is in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. Research has shown that tetrabutylammonium (B224687) nitrate, a closely related quaternary salt, can act as an effective reusable medium for the ligand-free Heck coupling of aryl halides with alkenes. researchgate.net In these systems, the ionic liquid not only serves as the solvent but also acts as a reducing and stabilizing agent for the palladium(0) catalytic species, preventing its aggregation into inactive palladium black. researchgate.net This allows the reaction to proceed efficiently without the need for phosphine (B1218219) ligands, which are often expensive and air-sensitive. researchgate.net

The catalytic system can be recovered and reused multiple times without a significant loss of efficiency, highlighting its practical advantages. researchgate.net The table below summarizes findings for a Heck coupling reaction conducted in the presence of a tetrabutylammonium salt, demonstrating its effectiveness.

EntryAryl HalideAlkeneBaseYield (%)
1 IodobenzeneStyreneNaOH94
2 4-IodotolueneStyreneNaOH95
3 4-BromoanisoleStyreneNaOH82
4 Iodobenzenen-Butyl acrylateNaOH92
5 4-Iodotoluenen-Butyl acrylateNaOH90
Data derived from studies on palladium-catalyzed Heck reactions in tetrabutylammonium nitrate, illustrating the high yields achievable with this system. researchgate.net

Furthermore, phosphonium-based ionic liquids have been successfully used as solvents in other metal-catalyzed processes, such as the palladium-catalyzed hydrogenation of alkenes. rsc.org

Materials Science and Engineering

In materials science, this compound is primarily associated with the development of ionic liquids and their application in specialized engineering processes.

Ionic Liquids (ILs) Development and Functionalization

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered a unique class of solvents due to their negligible vapor pressure, high thermal and chemical stability, and tunable properties. mdpi.comresearchgate.net Phosphonium-based ILs, including this compound, are particularly noted for their superior thermal and chemical stability compared to more common imidazolium- or pyridinium-based ILs. researchgate.net

The properties of an ionic liquid can be finely tuned for a specific task by modifying the structure of its cation or anion. mdpi.com This has led to the development of "task-specific ionic liquids" (TSILs). researchgate.net For instance, tetrabutylphosphonium amino acid ILs have been synthesized for CO2 capture, where the amino acid anion is functionalized to react with carbon dioxide. researchgate.net While the nitrate anion is inorganic, this compound itself is a component in the broader family of phosphonium ILs, whose functionality can be tailored for diverse applications, from solvents for chemical synthesis to advanced electrolytes. rsc.orgresearchgate.net

A critical application of phosphonium-based ionic liquids is in the separation of rare earth elements (REEs). REEs are essential for many modern technologies, but their separation is challenging due to their similar chemical properties. thaiscience.info Solvent extraction using ionic liquids is an efficient method for their separation and purification. thaiscience.inforesearchgate.net

While many studies use phosphonium ILs with longer alkyl chains like trihexyl(tetradecyl)phosphonium nitrate for industrial-scale separation, the fundamental chemistry involves the interaction between the phosphonium cation and the rare earth nitrate complexes. researchgate.net Research has demonstrated the direct interaction of the tetrabutylphosphonium ([P4444]⁺) cation with lanthanide nitrates. Anhydrous crystalline salts such as [P4444]₂[Nd(NO₃)₅] and [P4444]₃[Nd(NO₃)₆] have been successfully isolated. researchgate.netau.dk The formation of these stable, anhydrous coordination complexes is a key step in the extraction process, where the bulky phosphonium cations facilitate the transfer of the anionic lanthanide nitrate complex from an aqueous phase into the organic IL phase. researchgate.netdntb.gov.ua

The efficiency of such separation processes is high. For example, in a system using trihexyl(tetradecyl)phosphonium nitrate, neodymium and dysprosium can be effectively separated from other elements, such as cobalt, derived from used magnets. researchgate.net

ParameterValueCondition
Nd₂O₃ Purity 99.6%After precipitation and calcination
Dy₂O₃ Purity 99.8%After precipitation and calcination
Separation Factor (Nd/Fe) 5.0 x 10⁶Using trihexyl(tetradecyl)phosphonium chloride
Separation Factor (Sm/Co) 8.0 x 10⁵Using trihexyl(tetradecyl)phosphonium chloride
Data from separation processes of rare earths using phosphonium-based ionic liquids, demonstrating high purity and excellent separation factors. researchgate.net

Organoclays and Intercalation Chemistry

Organoclays are organically modified clay minerals, typically created by exchanging the original inorganic cations in the clay's interlayer space with organic cations. This modification alters the clay's surface from hydrophilic to hydrophobic, enhancing its compatibility with organic polymers and its ability to adsorb non-polar substances.

The tetrabutylphosphonium (TBP) cation can be intercalated into the interlayer spaces of smectite clays (B1170129) like montmorillonite (B579905) through cation-exchange reactions. cambridge.orgdoi.org In this process, the positively charged TBP cations replace the naturally occurring hydrated inorganic cations (such as Na⁺ or Ca²⁺) that reside on the negatively charged surfaces of the aluminosilicate (B74896) layers of the clay. cambridge.orgacs.org This process is driven by the electrostatic attraction between the TBP cation and the negatively charged sites on the clay's layers. appliedmineralogy.com The modification is intended to increase the clay's capacity to retain non-polar or anionic species. cambridge.org Studies show that phosphonium-modified clays can exhibit greater thermal stability than their more common quaternary ammonium counterparts, which is a significant advantage for applications in high-temperature polymer processing. cambridge.orgresearchgate.net

The introduction of the bulky tetrabutylphosphonium cation into the clay's structure has a profound impact on its physical and chemical properties.

Interlayer Expansion: The size of the TBP cation forces the aluminosilicate layers of the montmorillonite apart, resulting in an increased interlayer spacing, also known as the basal spacing (d₀₀₁). researchgate.netresearchgate.net For instance, experimental data shows a d₀₀₁ value of 16.4 Å for TBP-montmorillonite. cambridge.org This expansion is crucial for the dispersion of the clay within polymer matrices to form nanocomposites. metu.edu.tr

Structural Stability: The TBP cation is effectively stabilized within the interlayer space. cambridge.org This stability arises from weak C–H···O hydrogen bonds formed between the alkyl chains of the TBP cation and the oxygen atoms of the clay's basal surfaces. cambridge.org Computational studies using density functional theory (DFT) have shown that TBP-montmorillonite is considerably more stable than its tetrabutylammonium (TBA) analogue. researchgate.net

Thermal Properties: Organoclays modified with phosphonium cations generally exhibit enhanced thermal stability compared to those modified with ammonium cations. cambridge.org This makes them suitable for melt processing with polymers that require high temperatures. researchgate.net

Table 1: Comparison of Intercalation Properties of Tetrabutylphosphonium (TBP) and Tetrabutylammonium (TBA) in Montmorillonite

CationIntercalation Energy (kJ/mol)Experimental d₀₀₁ Spacing (Å)
Tetrabutylphosphonium (TBP)-72.4 researchgate.net16.4 cambridge.org
Tetrabutylammonium (TBA)-56.7 researchgate.net16.9 cambridge.org

Semiclathrate Hydrate (B1144303) Formation and Stabilization

Semiclathrate hydrates are crystalline, ice-like compounds in which water molecules form a cage-like lattice that encapsulates guest molecules. Unlike true clathrates, the guest molecule in a semiclathrate (in this case, the tetrabutylphosphonium cation) becomes part of the host lattice through hydrogen bonding, leading to a more stable structure. aston.ac.uk These hydrates can form with or without the presence of smaller gas molecules. nih.gov

This compound, along with other quaternary phosphonium and ammonium salts, is recognized as a thermodynamic promoter for gas hydrate formation. uq.edu.au This means it allows hydrates to form at more moderate conditions (higher temperatures and lower pressures) than would be required for pure gas and water systems. researchgate.netresearchgate.net

The structure of the semiclathrate hydrate formed with this compound features small dodecahedral cages within its lattice. nih.gov These empty cages are capable of capturing small gas molecules, such as carbon dioxide (CO₂) and nitrogen (N₂). nih.govresearchgate.net This property is the basis for its potential application in gas storage and separation technologies. uq.edu.au

Research has demonstrated that in the presence of a tetrabutylammonium nitrate (a close analogue) solution, the stability conditions for CO₂ and N₂ hydrates are shifted to higher temperatures and lower pressures. acs.org For example, at a specific concentration, the three-phase equilibrium lines for the semiclathrate hydrates of both N₂ and CO₂ are at significantly lower pressures and higher temperatures than their pure hydrate counterparts, which is favorable for industrial separation processes. researchgate.netacs.org This promotional effect makes these salts promising candidates for capturing CO₂ from flue gas streams or other gas mixtures. aston.ac.ukresearchgate.net

Table 2: Phase Equilibrium Conditions for Semiclathrate Hydrates with Tetrabutylammonium Nitrate (TBANO₃)

Gas SystemTemperature Range (K)Pressure Range (MPa)
TBANO₃ + CO₂ + Water281.5 to 290.9 acs.org1.19 to 32.89 acs.org
TBANO₃ + N₂ + Water281.5 to 290.9 acs.org1.19 to 32.89 acs.org

Note: Data is for the closely related tetrabutylammonium nitrate, demonstrating the principle for this class of compounds.

Advanced Characterization and Computational Studies of Tetrabutylphosphonium Nitrate

Spectroscopic and Diffraction-Based Structural Elucidation

The precise determination of the three-dimensional arrangement of ions in the solid state and the conformational dynamics in solution is fundamental to understanding the macroscopic properties of tetrabutylphosphonium (B1682233) nitrate (B79036). This is achieved through a combination of X-ray diffraction and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

To date, a specific single-crystal X-ray diffraction study for tetrabutylphosphonium nitrate has not been prominently reported in the surveyed literature. However, the structural characteristics can be inferred from analyses of closely related tetrabutylphosphonium salts and other nitrate-containing ionic liquids.

In related phosphonium (B103445) salts, the phosphorus atom of the tetrabutylphosphonium cation typically exhibits a distorted tetrahedral geometry. The C-P-C bond angles deviate slightly from the ideal 109.5° due to steric hindrance from the butyl chains. For instance, in the crystal structure of triphenyl(n-butyl)phosphonium iodide, the P atom has a distorted tetrahedral coordination with CPC angles ranging from 106.3(2)° to 112.0(3)° acs.org. The conformation of the butyl chains can also exhibit disorder within the crystal lattice, a feature that can influence the melting point of the salt acs.org.

For the nitrate anion, its geometry in the solid state is influenced by the nature of the cation and the packing forces within the crystal. In the structure of nitrosonium nitrate, the nitrate anion is trigonal planar nih.gov. In the case of this compound, it is expected that the nitrate ion would interact with the cationic phosphorus center and surrounding hydrogen atoms of the butyl chains through electrostatic and hydrogen bonding interactions.

Powder X-ray diffraction (PXRD) would be instrumental in identifying the crystalline phases and assessing the purity of synthesized this compound. The diffraction pattern would provide a unique fingerprint of the compound's solid-state structure.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 10-15
b (Å) 15-20
c (Å) 10-15
β (°) 90-110

Note: This table is hypothetical and based on typical values for similar ionic liquids. Actual values would need to be determined experimentally.

IR and NMR spectroscopy are powerful tools for probing the functional groups and the local chemical environment of the ions in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for both the cation and the anion.

Tetrabutylphosphonium Cation: The C-H stretching vibrations of the butyl chains would appear in the region of 2850-3000 cm⁻¹. The P-C stretching and P-CH₂-R deformation bands are typically observed in the 1200-1300 cm⁻¹ and 722-755 cm⁻¹ regions, respectively arpnjournals.org.

Nitrate Anion: The nitrate ion (D₃h symmetry) has characteristic vibrational modes. The strong, doubly degenerate asymmetric stretching mode (ν₃) is expected around 1350-1410 cm⁻¹. The symmetric stretching mode (ν₁) appears around 1050 cm⁻¹, and the out-of-plane bending mode (ν₂) is found near 830 cm⁻¹. The in-plane bending mode (ν₄) is located around 720 cm⁻¹. The position and splitting of these bands can provide information about the ion-ion interactions and the symmetry of the nitrate ion in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the structure of the tetrabutylphosphonium cation.

¹H NMR: The proton NMR spectrum would show multiplets corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chains. Typically, the signals for the α-protons (P-CH₂) appear further downfield compared to the other protons of the butyl chain.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the four carbon atoms of the butyl chains, providing further confirmation of the cation's structure.

³¹P NMR: The ³¹P NMR spectrum is particularly diagnostic for phosphonium salts. It is expected to show a single resonance, and its chemical shift provides information about the electronic environment of the phosphorus atom. For tri-tert-butyl(n-alkyl)phosphonium salts, the ³¹P chemical shifts are observed in the range of 47.7–51.3 ppm mdpi.com. The chemical shift is generally weakly dependent on the anion mdpi.com.

Table 2: Expected NMR and IR Spectroscopic Data for this compound

Technique Nucleus/Group Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMR P-CH₂ ~2.2-2.5 (multiplet)
CH₂CH₂CH₂ ~1.4-1.6 (multiplets)
CH₃ ~0.9-1.0 (triplet)
¹³C NMR P-C ~18-24 (doublet, due to P-C coupling)
Other C ~13-24
³¹P NMR P ~30-50 (singlet)
IR C-H stretch 2850-3000
NO₃⁻ (ν₃) 1350-1410
P-C stretch 1200-1300
NO₃⁻ (ν₁) ~1050
NO₃⁻ (ν₂) ~830

Note: These are approximate values based on data for related compounds and general spectroscopic principles.

Computational Chemistry Approaches

Computational methods provide a powerful complement to experimental studies, offering molecular-level insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, geometry, and vibrational frequencies of ionic liquid components. For this compound, DFT can be employed to:

Optimize Geometries: Determine the lowest energy conformations of the tetrabutylphosphonium cation and the geometry of the [P(C₄H₉)₄]⁺[NO₃]⁻ ion pair. This includes bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the compound. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Analyze Intermolecular Interactions: Investigate the nature and strength of the interactions between the cation and anion, including hydrogen bonding between the nitrate oxygens and the protons of the butyl chains.

DFT calculations can also be used to predict the stability of this compound and to explore its potential energy surface. This includes:

Binding Energies: Calculating the interaction energy between the tetrabutylphosphonium cation and the nitrate anion to assess the stability of the ion pair.

Conformational Analysis: Investigating the relative energies of different conformers of the tetrabutylphosphonium cation to understand its flexibility. Studies on related cations have shown that the energy difference between gauche and anti-conformations of the alkyl chains can be small, leading to conformational flexibility acs.org.

Decomposition Pathways: Exploring potential thermal decomposition pathways of the ionic liquid by calculating the energetics of various bond-breaking and rearrangement reactions.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and bulk properties of ionic liquids. For this compound, MD simulations can provide insights into:

Liquid Structure: By calculating radial distribution functions (RDFs), MD simulations can reveal the local arrangement of ions in the liquid state, providing information on the average distances and coordination numbers between different ionic species.

Transport Properties: Properties such as diffusion coefficients, viscosity, and ionic conductivity can be calculated from MD trajectories. These are crucial for understanding the performance of the ionic liquid in various applications.

Interfacial Behavior: MD simulations can be used to model the behavior of this compound at interfaces, for example, with a solid surface or another liquid, which is important for applications in catalysis and separations.

Simulations of other phosphonium-based ionic liquids have provided valuable information on their structure and dynamics, and similar approaches would be highly beneficial for understanding this compound researchgate.netresearchgate.netucl.ac.ukfigshare.com.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The intermolecular interactions within this compound are multifaceted, primarily governed by a combination of electrostatic forces, hydrogen bonding, and dispersion forces. These non-covalent interactions dictate the compound's structural arrangement in the solid state and its behavior in solution. A comprehensive understanding of these forces is crucial for elucidating the physicochemical properties of this ionic liquid.

Hydrogen Bonding

While the tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺, lacks conventional hydrogen bond donors, it can act as a weak hydrogen bond acceptor through its bulky alkyl chains. The primary hydrogen bonding interactions in this compound, however, involve the nitrate anion (NO₃⁻) and any protic species present, or in the case of the pure salt, interactions with the C-H groups of the cation.

The nitrate anion is a potent hydrogen bond acceptor due to the high electronegativity of the oxygen atoms. In the presence of suitable donors, the oxygen atoms of the nitrate anion can participate in hydrogen bonds. In the context of the pure ionic liquid, weak hydrogen bonds of the C-H···O type can be expected to form between the methylene (CH₂) and methyl (CH₃) groups of the butyl chains of the cation and the oxygen atoms of the nitrate anion.

Computational studies on similar systems, such as 4-methylbenzylammonium nitrate, have employed Density Functional Theory (DFT) to investigate these weak interactions. Methodologies like Atoms in Molecules (AIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) are instrumental in identifying and characterizing these non-covalent interactions nih.gov. For this compound, similar computational approaches would be necessary to quantify the strength and geometry of these C-H···O hydrogen bonds.

The nature of these interactions can be further elucidated by vibrational spectroscopy. For instance, in the FT-IR spectrum of related compounds, shifts in the vibrational frequencies of the C-H stretching modes of the cation and the N-O stretching modes of the anion can provide evidence for the presence and strength of hydrogen bonding.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
C-H (from butyl chains)O (from nitrate)Weak Hydrogen Bond

Dispersion Forces

The extended and flexible nature of the butyl groups allows for substantial van der Waals contacts between adjacent cations. These interactions are crucial in determining the packing efficiency of the ions in the solid state and influence properties such as melting point and viscosity in the liquid state.

Computational chemistry provides powerful tools to analyze and quantify dispersion forces. DFT calculations, particularly those that include dispersion corrections (e.g., DFT-D3), are essential for accurately modeling systems where dispersion forces are prominent. A DFT study on tetrabutylphosphonium intercalated in montmorillonite (B579905) highlighted the importance of the interactions between the alkyl chains and the surrounding environment researchgate.net. Such studies reveal that the collective effect of these seemingly weak forces can be substantial.

Table 2: Key Intermolecular Forces in this compound

Type of ForceInteracting MoietiesSignificance
Ionic Bonding [P(C₄H₉)₄]⁺ cation and NO₃⁻ anionPrimary electrostatic attraction holding the ions together.
Hydrogen Bonding C-H groups of the cation and Oxygen atoms of the anionContributes to the specific orientation of the ions.
Dispersion Forces Butyl chains of adjacent cationsSignificant contribution to the bulk properties due to the large nonpolar structure.

Environmental and Green Chemistry Considerations in Tetrabutylphosphonium Nitrate Research

Applications in Environmental Remediation Technologies (Conceptual)

While specific research on tetrabutylphosphonium (B1682233) nitrate (B79036) for environmental remediation is not extensively documented, its potential can be conceptualized based on the known properties of its constituent ions: the tetrabutylphosphonium cation and the nitrate anion.

Nitrate contamination of water is a significant global issue, primarily arising from agricultural runoff and industrial effluents. mdpi.com Various remediation technologies aim to remove or degrade nitrates from contaminated water sources. mdpi.comnih.gov One established method is bioremediation, where microorganisms utilize nitrate as an electron acceptor to break down organic contaminants. etec.bio In oxygen-depleted environments, the addition of a nitrate source can stimulate the activity of denitrifying bacteria to degrade pollutants. etec.bio

Conceptually, tetrabutylphosphonium nitrate could serve as a targeted delivery agent for nitrate in bioremediation processes. The tetrabutylphosphonium cation, being a phase-transfer catalyst, could facilitate the transport of the nitrate anion across cell membranes of microorganisms or into organic contaminant phases, potentially enhancing the efficiency of the bioremediation process.

Furthermore, tetrabutylphosphonium salts are known to act as ionic liquids, which are considered "greener" solvents due to their low volatility and high thermal stability. roco.global In a remediation context, this compound could potentially be used as part of an ionic liquid system to selectively extract other pollutants from water, while simultaneously providing a nitrogen source for bioremediation.

The table below outlines conceptual remediation applications for this compound, drawing parallels from existing remediation technologies and the known properties of its constituent ions.

Remediation TechnologyConceptual Role of this compoundPotential Advantages
Bioremediation Source of nitrate as an electron acceptor for denitrifying bacteria. etec.bioThe phosphonium (B103445) cation could act as a phase-transfer agent, potentially enhancing nitrate uptake by microorganisms.
Phase-Transfer Catalysis Facilitate the transfer of other anions (e.g., pollutants) from an aqueous phase to an organic phase for subsequent treatment.Could enhance the removal of specific anionic pollutants from water.
Ionic Liquid Extraction As a component of a water-immiscible ionic liquid phase for the extraction of organic pollutants.Low volatility of ionic liquids could reduce solvent loss to the atmosphere during extraction processes.

Contributions to Green Chemistry Principles (General Phosphonium Salt Context)

Tetrabutylphosphonium salts, such as tetrabutylphosphonium chloride and tetrabutylphosphonium bromide, have demonstrated utility in applications that align with the principles of green chemistry. roco.globalsigmaaldrich.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the key applications of tetrabutylphosphonium salts in green chemistry is their use as phase-transfer catalysts (PTCs) . PTCs facilitate reactions between reactants located in different phases (e.g., a water-soluble reactant and an organic-soluble reactant), thereby eliminating the need for co-solvents that are often volatile and difficult to recycle. roco.globaltandfonline.com This leads to waste reduction and improved reaction efficiency. For example, tetrabutylphosphonium chloride has been used as a phase-transfer catalyst for the synthesis of various organic compounds. roco.global

The use of tetrabutylphosphonium salts as ionic liquids also contributes to green chemistry. roco.global Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and possess several environmentally benign characteristics, including: roco.global

Low Volatility: This reduces air pollution and worker exposure compared to volatile organic solvents.

High Thermal Stability: Allows for a wider range of reaction conditions and potential for energy savings.

Tunable Properties: The physical and chemical properties of ionic liquids can be tailored by modifying the cation or anion, allowing for the design of solvents for specific applications.

Recyclability: Many ionic liquids can be recycled and reused, minimizing waste.

The development of fluorine-free tetrabutylphosphonium salts with borate (B1201080) anions is another step towards creating more environmentally friendly ionic liquids, avoiding the potential environmental impact of fluorinated compounds. rsc.org Furthermore, tetrabutylphosphonium hydroxide (B78521) in water has shown promise as a "green" solvent system for dissolving cellulose, a renewable biopolymer. scispace.com

The following table summarizes the contributions of tetrabutylphosphonium salts to the principles of green chemistry.

Green Chemistry PrincipleApplication of Tetrabutylphosphonium Salts
Prevention of Waste Use as recyclable phase-transfer catalysts and ionic liquids reduces the need for disposable solvents. roco.globaltandfonline.com
Safer Solvents and Auxiliaries Low volatility of ionic liquids reduces the risk of exposure and air pollution. roco.global
Design for Energy Efficiency High thermal stability of ionic liquids can allow for reactions at a wider range of temperatures. roco.global
Use of Renewable Feedstocks Tetrabutylphosphonium hydroxide is used as a solvent for processing cellulose, a renewable resource. scispace.com
Catalysis Function as efficient phase-transfer catalysts, often requiring only small amounts to facilitate reactions. roco.globaltandfonline.com

Future Research Directions and Translational Perspectives

Exploration of Novel Tetrabutylphosphonium (B1682233) Nitrate (B79036) Derivatives for Specific Applications

The versatility of the tetrabutylphosphonium cation allows for the synthesis of a wide array of derivatives by pairing it with different anions, each imparting unique properties to the resulting ionic liquid. Future research will likely focus on the strategic design and synthesis of novel tetrabutylphosphonium-based compounds tailored for specific, high-value applications.

One promising avenue is the development of bio-based ionic liquids, where the nitrate anion is replaced with anions derived from natural sources such as L-lactate, L-tartrate, and other organic acids. These bio-based derivatives are attractive for applications in green chemistry, for instance, as solvents or co-solvents in catalytic processes like Pd-catalyzed hydrogenations. rsc.org The synthesis of such compounds can be achieved through a straightforward acid-base reaction between tetrabutylphosphonium hydroxide (B78521) and the corresponding bio-derived acid. rsc.org

Another area of exploration involves the synthesis of tetrabutylphosphonium salts with complex inorganic anions. For example, the isolation of anhydrous tetrabutylphosphonium lanthanide hexa- and penta-nitrates has been reported, showcasing the potential of the tetrabutylphosphonium cation in the separation and isolation of rare earth metals. au.dk Future work could expand on this to create a range of derivatives for applications in materials science and extractive metallurgy.

The table below illustrates potential novel derivatives of tetrabutylphosphonium and their prospective applications.

Anion Potential Derivative Potential Applications
L-LactateTetrabutylphosphonium LactateGreen solvent for catalysis, biodegradable applications
L-TartrateTetrabutylphosphonium TartrateChiral solvent, catalyst in asymmetric synthesis
SuccinateTetrabutylphosphonium SuccinateComponent in electrolytes, phase change materials
[Nd(NO₃)₆]³⁻Tris(tetrabutylphosphonium) Hexanitratoneodymate(III)Rare earth metal extraction, precursor for luminescent materials
[Sm(NO₃)₅]²⁻Bis(tetrabutylphosphonium) Pentanitratosamarate(III)Catalyst in organic synthesis, component in magnetic materials

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving tetrabutylphosphonium nitrate is crucial for optimizing its existing applications and discovering new ones. Advanced spectroscopic techniques that allow for in situ monitoring of chemical processes under real-time conditions are expected to play a pivotal role in these investigations.

Raman Spectroscopy: Raman spectroscopy is another valuable technique for in situ studies, as it can provide detailed information about molecular vibrations and changes in chemical bonding during a reaction. acs.orgosti.gov For instance, in situ Raman spectroscopy could be used to study the interaction of the nitrate ion in this compound with other molecules or surfaces in real-time. This can be particularly useful in understanding its role in catalytic cycles or as a phase transfer catalyst.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy has been effectively used to study the electrocatalytic reduction of nitrate, providing information about the adsorption of intermediates on catalyst surfaces. researchgate.net A similar approach could be adapted to investigate the mechanistic details of reactions where this compound acts as a reactant or a catalyst. Attenuated Total Reflection (ATR)-FTIR, in particular, can be used for real-time monitoring of both the reaction kinetics and the diffusion of species at surfaces. mdpi.com

The following table summarizes the potential applications of these advanced spectroscopic techniques in the study of this compound.

Spectroscopic Technique Information Gained Potential Application in this compound Research
In situ NMRReal-time monitoring of species in solution, kinetic dataElucidating reaction mechanisms in catalysis, studying ion-pairing
In situ RamanVibrational modes, changes in chemical bondsInvestigating the role of the nitrate ion, studying phase transitions
In situ FTIRFunctional group analysis, surface adsorptionMonitoring reaction progress, studying interactions with catalysts

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov The development of such models for this compound and its derivatives could significantly accelerate the discovery of new applications and the optimization of existing ones.

Future research in this area will likely focus on building robust QSAR/QSPR models for phosphonium-based ionic liquids. mdpi.comresearchgate.net These models can be used to predict various properties, such as toxicity, biodegradability, and efficacy in specific applications, based on the molecular descriptors of the cation and anion. mdpi.comresearchgate.net For ionic liquids, the representation of the disconnected structure (separate ions versus the whole ion pair) is a crucial aspect of model development. mdpi.comresearchgate.net

The development of these predictive models typically involves the following steps:

Data Collection: Gathering a large dataset of phosphonium (B103445) salts with experimentally determined activities or properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity. oncodesign-services.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

Once validated, these models can be used for the virtual screening of large libraries of potential this compound derivatives to identify candidates with desired properties for specific applications, thereby reducing the time and cost associated with experimental screening. nih.gov

Scalability and Process Optimization for Academic and Industrial Translation

The successful translation of promising laboratory findings into industrial applications hinges on the development of scalable and economically viable synthesis and purification processes. For this compound, future research will need to address the challenges associated with scaling up its production.

Synthesis Optimization: While laboratory-scale synthesis of phosphonium salts is well-established, industrial-scale production requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure safety. digitellinc.comdrugdiscoverytrends.com This includes optimizing parameters such as temperature, pressure, reaction time, and the choice of solvents and reagents. digitellinc.com The use of more environmentally friendly solvents and reagents is also a key consideration for sustainable industrial processes. uk-cpi.com

Process Intensification: Innovative reactor designs and process intensification strategies can lead to more efficient and cost-effective production. uk-cpi.com For example, continuous flow reactors can offer better control over reaction parameters and higher throughput compared to traditional batch processes.

The table below outlines key considerations for the scalability and process optimization of this compound production.

Process Aspect Key Challenges Future Research Directions
Synthesis Reaction efficiency, safety at scale, by-product formationOptimization of reaction parameters, use of greener solvents, development of continuous flow processes
Purification Removal of impurities, product isolationDevelopment of efficient extraction and crystallization techniques, membrane-based separation
Cost-Effectiveness Cost of raw materials and energySourcing of low-cost starting materials, energy-efficient process design
Sustainability Waste generation, use of hazardous materialsImplementation of green chemistry principles, catalyst and solvent recycling

Addressing these challenges through focused research and development will be essential for the successful academic and industrial translation of this compound and its derivatives, unlocking their full potential in a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing tetrabutylphosphonium nitrate, and how do reaction conditions influence purity?

  • Methodology : Synthesis typically involves ion-exchange reactions between tetrabutylphosphonium hydroxide and nitric acid. Key steps include controlled stoichiometry, pH adjustment, and purification via recrystallization or solvent extraction. For example, precursor preparation (e.g., tetrabutylphosphonium hydroxide) requires rigorous drying of reagents to avoid hydrolysis . Purity can be assessed using nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to verify nitrate content .

Q. How does the tetrabutylphosphonium cation influence solvent properties such as polarity and ionic conductivity?

  • Methodology : The bulky tetrabutylphosphonium cation reduces ionic conductivity due to increased viscosity but enhances hydrophobicity. Solvent polarity can be quantified via Kamlet-Taft parameters using solvatochromic dyes. Hydration numbers (e.g., nH = 72 for tetrabutylphosphonium trifluoroacetate) indicate strong hydrophilic interactions, which may extrapolate to nitrate analogs .

Q. What analytical techniques are recommended for quantifying nitrate content in this compound mixtures?

  • Methodology : Use ion chromatography with suppressed conductivity detection for direct nitrate measurement. Alternatively, enzymatic assays (e.g., nitrate reductase coupled with UV-Vis spectroscopy at 540 nm) offer specificity in biological matrices. Cross-validate results with HPLC-MS/MS for trace-level accuracy .

Advanced Research Questions

Q. How can molecular dynamics simulations (e.g., ReaxFF force fields) predict the reactivity of this compound in CO2 capture systems?

  • Methodology : Develop ReaxFF parameters for this compound using quantum mechanical data (DFT calculations for bond dissociation energies). Simulate CO2 absorption dynamics under varying pressures and temperatures. Compare predicted Henry’s law constants with experimental gas solubility measurements .

Q. What experimental strategies resolve discrepancies in thermal stability data for this compound under humid conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at controlled humidity levels (e.g., 30–90% RH) to assess decomposition pathways. Pair with in-situ FTIR to identify intermediates (e.g., nitric acid release). Compare results with computational models of cation-anion interactions in hydrated ionic liquids .

Q. How do anion-cation interactions in this compound affect its electrochemical stability in energy storage applications?

  • Methodology : Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a three-electrode cell. Correlate electrochemical windows with DFT-calculated HOMO-LUMO gaps. Investigate ion-pair dissociation using Raman spectroscopy to link conductivity with structural dynamics .

Q. What statistical approaches are effective in isolating the effects of this compound in multi-component catalytic systems?

  • Methodology : Use factorial experimental design to decouple variables (e.g., catalyst loading, temperature). Apply multivariate regression to identify significant interactions. Validate with control experiments omitting the ionic liquid to isolate its role in reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.